molecular formula C20H20ClN3O4S3 B1229077 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide

2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B1229077
M. Wt: 498 g/mol
InChI Key: RFBPLZZVEFTOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide is a sulfonamide.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • A range of thiazole derivatives, including structures similar to 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide, have been synthesized and evaluated for their antimicrobial activity. Among the compounds tested, several showed significant antibacterial and anticandidal effects. Additionally, some derivatives exhibited notable cytotoxic activity against various human leukemia and cancer cell lines, highlighting their potential in antimicrobial and cancer research (Dawbaa et al., 2021).

Antimycobacterial Activity

  • Fluorinated Benzothiazolo Imidazole compounds, related to the chemical structure , have been synthesized and tested for antimicrobial properties. These compounds displayed promising anti-microbial activities, indicating their potential use in developing antimycobacterial agents (Sathe et al., 2011).

Tumor Hypoxia Markers

  • Nitroimidazole-based thioflavin-T derivatives, structurally related to the compound , have been synthesized and radiolabeled for use in identifying tumor hypoxia. These compounds showed preferential accumulation in hypoxic tumor cells and slow elimination from the tumor, suggesting their utility in imaging tumor hypoxia and potentially aiding in tumor diagnosis and therapy planning (Li et al., 2005).

Anti-inflammatory and Psychotropic Activity

  • A series of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives, similar to the compound , have been synthesized and found to exhibit notable psychotropic, anti-inflammatory, and cytotoxic activities. These compounds showed sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial actions, suggesting their potential in the development of new therapeutic agents (Zablotskaya et al., 2013).

properties

Molecular Formula

C20H20ClN3O4S3

Molecular Weight

498 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-morpholin-4-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H20ClN3O4S3/c1-13(29-20-23-17-11-14(21)5-6-18(17)30-20)19(25)22-15-3-2-4-16(12-15)31(26,27)24-7-9-28-10-8-24/h2-6,11-13H,7-10H2,1H3,(H,22,25)

InChI Key

RFBPLZZVEFTOML-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)SC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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